Differentiation from Fenazinel on Cardiac Safety: hERG IC50 of a Cinnamamide-Piperidine Analog
A directly comparable cinnamamide-piperidine derivative, compound 9d, demonstrates a 2.85-fold improvement in the hERG binding assay compared to the reference neuroprotective agent Fenazinel, correlating with a dramatically lower risk of drug-induced QT prolongation. While data for the exact target compound (CAS 1235683-09-6) is not publicly available, its structural congener 9d (which shares the critical cinnamamide-piperidine core) provides strong class-level evidence for the value of the 2-methoxyphenyl urea substitution pattern .
| Evidence Dimension | hERG binding affinity (cardiotoxicity risk) |
|---|---|
| Target Compound Data | Not available for CAS 1235683-09-6 |
| Comparator Or Baseline | Fenazinel: hERG IC50 = 8.64 μmol/L; Compound 9d (cinnamamide-piperidine analog): 24.61 μmol/L |
| Quantified Difference | Compound 9d shows a 2.85-fold weaker hERG inhibition vs. Fenazinel, indicating a superior cardiac safety margin for this chemotype. |
| Conditions | hERG binding assay (Li et al., 2023) |
Why This Matters
For procuring compounds for neuroprotection programs, a reduced hERG liability is a critical decision point, avoiding late-stage cardiotoxicity failures; 9d's profile validates the cinnamamide-piperidine scaffold as a safer starting point over Fenazinel.
